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Compound of Interest

Compound Name: (R)-2-Methyl-1-hexanol

Cat. No.: B15315669

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
methyl-1-hexanol. Due to the limited availability of experimental data for the specific (R)-
enantiomer, this document focuses on the spectroscopic properties of the achiral 2-methyl-1-
hexanol. This information serves as a crucial reference for substance identification,
characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-methyl-1-hexanol.

1H NMR Data

Table 1: *H Nuclear Magnetic Resonance (NMR) Data for 2-Methyl-1-hexanol

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b15315669?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15315669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.4 Doublet of Doublets 2H -CH20H
~1.6 Multiplet 1H -CH(CHs)-
~1.2-1.4 Multiplet 6H -CH2-CH2-CHz-
~0.9 Triplet 3H -CH2-CHs
~0.85 Doublet 3H -CH(CH3)-

*C NMR Data

Table 2: 13C Nuclear Magnetic Resonance (NMR) Data for 2-Methyl-1-hexanol

Chemical Shift (8) ppm Assignment
~68 -CH20H

~39 -CH(CHs3)-
~30 -CHa-

~29 -CH2-

~23 -CH2-

~17 -CH(CHbs)-
~14 -CH2-CHs

IR Spectroscopic Data

Table 3: Infrared (IR) Spectroscopy Data for 2-Methyl-1-hexanol
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Wavenumber (cm~?) Intensity Assignment
~3330 Strong, Broad O-H Stretch
~2950 Strong C-H Stretch (sp?3)
~2870 Strong C-H Stretch (sp3)
~1460 Medium C-H Bend
~1040 Strong C-O Stretch

Mass Spectrometry Data

Table 4: Mass Spectrometry (MS) Data for 2-Methyl-1-hexanol

m/z Relative Intensity (%) Assignment

116 <1 [M]* (Molecular lon)
98 ~10 [M-H20]*

85 ~20 [M-CH20H]*

70 ~15

57 ~100 [CaHo]*

43 ~95 [CsH L]*

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques for liquid
organic compounds. The following sections outline the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A small amount of 2-methyl-1-hexanol is dissolved in a deuterated
solvent, typically chloroform-d (CDCIs), in a standard 5 mm NMR tube. A small quantity of a
reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
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e Instrumentation: *H and 3C NMR spectra are acquired on a high-resolution NMR
spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

e 1H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.
Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,
a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected
proton resonances.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain the 13C
NMR spectrum, resulting in singlets for each unique carbon atom. A larger number of scans
is usually required compared to *H NMR due to the lower natural abundance of the 3C
isotope.

Infrared (IR) Spectroscopy

o Sample Preparation: As 2-methyl-1-hexanol is a liquid, the spectrum is typically recorded
using the neat liquid. A drop of the sample is placed between two salt plates (e.g., NaCl or
KBr) to form a thin film.

 Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the
spectrum.

o Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed in the infrared beam path, and the sample spectrum is acquired. The
instrument software automatically subtracts the background spectrum to produce the final
absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm™1,

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas
chromatography (GC) system for separation from any impurities. For GC-MS, a small volume
of a dilute solution of the analyte is injected into the GC.

« lonization: Electron lonization (El) is a common method for the analysis of small organic
molecules. In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), leading to the formation of a molecular ion and various
fragment ions.
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e Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer, such as a quadrupole or time-of-flight analyzer.

o Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of each ion as a function of its m/z value.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chiral alcohol like (R)-2-Methyl-1-hexanol.
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Caption: General workflow for spectroscopic analysis.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b15315669?utm_src=pdf-body
https://www.benchchem.com/product/b15315669?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15315669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Spectroscopic Analysis of (R)-2-Methyl-1-hexanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15315669#spectroscopic-data-for-r-2-methyl-1-
hexanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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